chemical structure and physical properties of 2-heptanone oxime
chemical structure and physical properties of 2-heptanone oxime
An In-depth Technical Guide to 2-Heptanone Oxime: Structure, Properties, and Synthesis
Introduction
2-Heptanone oxime (CAS No. 5314-31-8), also known by its IUPAC name N-Heptan-2-ylidenehydroxylamine, is an organic compound belonging to the oxime family.[1][2] Oximes are characterized by the functional group C=N-OH and are typically formed through the condensation of an aldehyde or ketone with hydroxylamine. As a derivative of the naturally occurring ketone 2-heptanone—a compound found in various foods and even identified as a component of honeybee pheromones—2-heptanone oxime serves as a valuable intermediate in organic synthesis and holds potential for investigation in medicinal chemistry and materials science.[3]
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 2-heptanone oxime, designed for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.
Chemical Structure and Stereochemistry
The fundamental identity of 2-heptanone oxime is defined by its molecular structure. It possesses the molecular formula C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol .[1][4]
Structural Formula:
A critical feature of oximes is the potential for stereoisomerism around the carbon-nitrogen double bond (C=N). Due to the presence of a lone pair of electrons on the nitrogen atom and two different substituents on the carbon, 2-heptanone oxime can exist as two distinct geometric isomers: (E) and (Z).
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In the (E)-isomer (from the German entgegen, meaning opposite), the hydroxyl (-OH) group and the larger alkyl group (the pentyl chain) are on opposite sides of the C=N double bond.
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In the (Z)-isomer (from the German zusammen, meaning together), the hydroxyl (-OH) group and the larger alkyl group are on the same side of the C=N double bond.
The synthesis of 2-heptanone oxime typically results in a mixture of (E) and (Z) isomers. The specific ratio can be influenced by reaction conditions, and separation may be possible through techniques like chromatography if a single isomer is required for specific applications, such as in perfumery where different isomers can possess distinct fragrances.[5]
Physical and Chemical Properties
The physical properties of 2-heptanone oxime are essential for its handling, purification, and application in various experimental setups. The data presented below is compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 5314-31-8 | [1][2][4] |
| Molecular Formula | C₇H₁₅NO | [1][6] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| IUPAC Name | N-Heptan-2-ylidenehydroxylamine | [1][2] |
| Boiling Point | 96 °C at 10 mmHg | [7] |
| Density | 0.891 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.449 | [7] |
| SMILES | CCCCCC(C)=NO | [1][6] |
| InChI Key | NGTGENGUUCHSLQ-FPLPWBNLSA-N | [6] |
Synthesis of 2-Heptanone Oxime: A Validated Protocol
The most direct and widely adopted method for synthesizing 2-heptanone oxime is the acid-catalyzed condensation reaction between 2-heptanone and hydroxylamine. The following protocol provides a self-validating system for its preparation in a laboratory setting.
Causality and Experimental Rationale
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of 2-heptanone. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) due to the instability of the free base. A weak base, such as sodium acetate or pyridine, is added to the reaction mixture to neutralize the hydrogen chloride in situ, liberating the free hydroxylamine which can then act as a nucleophile. The reaction is driven to completion by the formation of a stable C=N double bond and the elimination of a water molecule. An ethanol-water mixture is often employed as the solvent to ensure the miscibility of both the organic ketone and the inorganic hydroxylamine salt.
Experimental Workflow Diagram
Caption: Synthesis workflow for 2-heptanone oxime.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water.
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Addition of Ketone: To the stirred aqueous solution, add a solution of 2-heptanone (1.0 equivalent) in ethanol. The amount of ethanol should be sufficient to create a homogeneous solution upon heating.
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Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-heptanone spot.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water to dissolve the inorganic salts.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers contain the 2-heptanone oxime product.
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Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 2-heptanone oxime.[7]
Spectroscopic Characterization
Structural verification of the synthesized 2-heptanone oxime is achieved through standard spectroscopic techniques. The following data are predictive, based on the known spectra of the parent ketone and related oxime structures.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional group transformation. The characteristic strong C=O stretch of the starting material, 2-heptanone (approx. 1715 cm⁻¹), will be absent.[8][9] Key peaks for 2-heptanone oxime will include:
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~3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
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~2960-2850 cm⁻¹ (strong): C-H stretching of the alkyl chains.
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~1650 cm⁻¹ (medium): C=N stretching of the oxime group.
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-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will confirm the presence of the alkyl groups and the oxime proton. Expected signals include:
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A singlet for the methyl group protons adjacent to the C=N bond.
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A triplet for the terminal methyl group of the pentyl chain.
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A series of multiplets for the methylene protons of the pentyl chain.[10]
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A broad singlet at a downfield chemical shift corresponding to the -OH proton, which is exchangeable with D₂O.
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-
¹³C NMR Spectroscopy: The carbon NMR spectrum is definitive for confirming the carbon skeleton. The most diagnostic signal is the disappearance of the ketone carbonyl carbon (~208 ppm in 2-heptanone) and the appearance of the C=N carbon in the oxime.[11]
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~155-165 ppm: C=N carbon of the oxime.
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Multiple peaks in the upfield region (~14-40 ppm) corresponding to the carbons of the methyl and pentyl groups.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show:
-
A molecular ion peak (M⁺) at m/z = 129 , corresponding to the molecular formula C₇H₁₅NO.[4]
-
Characteristic fragmentation patterns resulting from the cleavage of the alkyl chain.
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Applications in Research and Development
While 2-heptanone itself has applications as a solvent and fragrance, the oxime derivative opens up different avenues in chemical synthesis and potential biological investigation.[12][13]
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Synthetic Intermediate: Oximes are versatile intermediates in organic chemistry. They can be readily reduced to form primary amines or undergo the Beckmann rearrangement to produce amides, which are fundamental building blocks in pharmaceuticals and polymers.
-
Ligand Chemistry: The oxime functional group can act as a ligand to coordinate with metal ions, making it a candidate for the development of new catalysts or metal-sequestering agents.
-
Bioactivity Screening: Given that the parent ketone, 2-heptanone, is a biologically active molecule (e.g., a pheromone in honeybees and a metabolite in various organisms), its derivatives are logical candidates for bioactivity screening.[3][14][15] The oxime functionality can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability, potentially leading to novel pharmacological profiles. The general class of oximes has been explored for various therapeutic applications, and 2-heptanone oxime could be investigated in similar contexts.
Safety and Handling
As a laboratory chemical, 2-heptanone oxime should be handled with appropriate care. While specific toxicology data is limited, general precautions for handling organic nitrogen compounds should be followed. It is prudent to refer to the Safety Data Sheet (SDS) for the starting material, 2-heptanone, for guidance on handling flammable and potentially irritating chemicals.[16][17][18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[16][19]
References
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SIELC Technologies. (2018). 2-Heptanone, oxime. Retrieved from [Link]
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PubChem. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime. Retrieved from [Link]
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NextSDS. 2-Heptanone O-methyl oxime — Chemical Substance Information. Retrieved from [Link]
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Gutiérrez-García, A. G., Contreras, C. M., & Mendoza-López, R. (2015). 2-Heptanone Produces Sensorial-Emotional Changes, Depending on Length of Exposure. Acta de Investigación Psicológica, 5(2), 2008-2016. Retrieved from [Link]
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Wikipedia. 2-Heptanone. Retrieved from [Link]
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PubChem. 2-Heptanone. Retrieved from [Link]
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Chegg. (2020). Solved Below is the 1H-NMR spectrum of 2-heptanone. Retrieved from [Link]
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NIST. 2-Heptanone Phase change data. Retrieved from [Link]
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SpectraBase. 2-Heptanone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Audisio, C., et al. (2021). Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. Microorganisms, 9(11), 2218. Retrieved from [Link]
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NIST. 2-Heptanone Infrared Spectrum. Retrieved from [Link]
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Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]
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Simagchem. (2020). The Uses of 2-Heptanone. Retrieved from [Link]
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PubMed. (2021). Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. Retrieved from [Link]
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SpectraBase. 2-Heptanone, 6-methyl- - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Reddit. (2017). HNMR 2-heptanone - chemically equivalent peaks. Retrieved from [Link]
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